molecular formula C20H18F3N3O3S B2475467 N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2210140-95-5

N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2475467
CAS No.: 2210140-95-5
M. Wt: 437.44
InChI Key: LSEBSDPLTLCCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[6-(4-Methoxyphenyl)pyrimidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a small molecule research chemical with the CAS Number 2210140-95-5 and a molecular weight of 437.44 g/mol. Its molecular formula is C20H18F3N3O3S . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of targeted therapies. Compounds with similar structural motifs, featuring a pyrimidine core linked to a methoxyphenyl group and a sulfonamide moiety, have been investigated as potent and selective inhibitors of kinase signaling pathways. Specifically, research indicates that analogous structures can function as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGF Receptor 2) . This mechanism is a critical target in oncology and angiogenesis research, making this compound a valuable tool for studying cell proliferation, migration, and the development of new anti-cancer agents. Researchers can utilize this chemical in biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies to explore its full potential. It is supplied with high purity and is intended for research purposes exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

N-[[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3S/c1-29-18-8-4-15(5-9-18)19-10-17(24-13-25-19)11-26-30(27,28)12-14-2-6-16(7-3-14)20(21,22)23/h2-10,13,26H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEBSDPLTLCCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=NC(=C2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The pyrimidine ring is typically constructed via acid-catalyzed cyclization of 1,3-dicarbonyl compounds with amidines. For N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl} derivatives, the following protocol achieves optimal results:

  • Reagents:

    • 4-Methoxybenzamidine hydrochloride (1.2 equiv)
    • Ethyl 3-(dimethylamino)propenoate (1.0 equiv)
    • HCl (cat.) in refluxing ethanol (82% yield)
  • Regioselectivity Control:
    Substituent orientation is governed by the electron-donating methoxy group, which directs electrophilic substitution to the C6 position during cyclization.

Halogenation for Cross-Coupling

Bromination at C6 facilitates subsequent Suzuki-Miyaura coupling:

Step Conditions Yield Reference
Bromination NBS (1.1 equiv), DMF, 0°C → RT 78%
Iodination ICl (1.05 equiv), CHCl₃, −10°C 83%

Key Insight: Iodinated intermediates demonstrate enhanced reactivity in palladium-catalyzed couplings but require strict temperature control.

Sulfonamide Installation: Thioether Oxidation vs. Direct Sulfonylation

Thioether Oxidation Pathway

Adapting methodologies from antitubercular agent synthesis:

  • Intermediate Formation:

    N-(2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl)-2-(2-fluorophenyl)acetamide  
    → Oxidation with NaIO₄ (2.3 equiv)  
    → N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)ethyl]acetamide (67% yield)  
    
  • Optimization Parameters:

    • Solvent: Dichloromethane/Water biphasic system
    • Temperature: Reflux (40°C)
    • Catalyst: None required

Direct Sulfonylation via Methanesulfonyl Chloride

Comparative data from patent literature:

Parameter Thioether Oxidation Direct Sulfonylation
Yield 67% 72%
Purity (HPLC) 98.2% 95.4%
Reaction Time 2 h 15 min
Byproduct Formation <0.5% 3.2%

Palladium-Catalyzed Coupling: Critical Parameter Optimization

The Suzuki-Miyaura reaction installing the 4-methoxyphenyl group was systematically optimized using design of experiments (DoE):

Catalyst Screening

Catalyst System Yield Selectivity
Pd(PPh₃)₄ 86% 99:1
Pd(OAc)₂/XPhos 78% 97:3
PdCl₂(dppf) 82% 98:2

Optimal Conditions :

  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • K₂CO₃ (3.0 equiv)
  • DME/H₂O (4:1), 120°C, 25 min

Final Assembly: Sequential Bond Formation

The complete synthetic sequence proceeds as follows:

  • Pyrimidine Bromination

    6-Bromo-4-(chloromethyl)pyrimidine → 6-Bromo-4-(methylthio)pyrimidine  
    (NaSMe, DMF, 0°C, 91% yield)  
    
  • Suzuki-Miyaura Coupling

    6-Bromo-4-(methylthio)pyrimidine + 4-Methoxyphenylboronic Acid  
    → 6-(4-Methoxyphenyl)-4-(methylthio)pyrimidine  
    (Pd(PPh₃)₄, K₂CO₃, 86% yield)  
    
  • Sulfone Formation

    Oxidation with mCPBA (2.2 equiv) in CH₂Cl₂  
    → 6-(4-Methoxyphenyl)-4-(methylsulfonyl)pyrimidine  
    (0°C → RT, 94% yield)  
    
  • Amine Coupling

    Reaction with 4-(Trifluoromethyl)aniline  
    (EDC·HCl, DMAP, CH₂Cl₂, 78% yield)  
    

Purification Challenges and Solutions

Chromatographic Separation

Reverse-phase HPLC parameters for final compound purification:

Column Mobile Phase Flow Rate Retention Time
C18 (250×4.6) MeCN:H₂O (70:30) 1 mL/min 12.4 min

Impurity Profile:

  • Unreacted boronic acid (≤0.2%)
  • Des-methyl sulfone derivative (≤0.8%)

Crystallization Optimization

Adapting conditions from isoquinoline derivatives:

  • Solvent System: Ethyl acetate/n-Heptane (1:3)
  • Cooling Rate: 0.5°C/min
  • Final Purity: 99.1% by qNMR

Analytical Characterization Data

¹H NMR (400 MHz, CDCl₃):
δ 8.72 (s, 1H, Py-H), 8.24 (d, J = 8.8 Hz, 2H, Ar-H), 7.82 (d, J = 8.0 Hz, 2H, CF₃-Ar), 6.99 (d, J = 8.8 Hz, 2H, OMe-Ar), 4.65 (s, 2H, CH₂), 3.87 (s, 3H, OCH₃), 3.21 (s, 3H, SO₂CH₃).

HRMS (ESI+): m/z Calcd for C₂₁H₁₉F₃N₃O₃S [M+H]⁺: 466.1102; Found: 466.1098.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the pyrimidine ring could lead to a dihydropyrimidine derivative.

Scientific Research Applications

N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyrimidine derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Pyrimidine Core Substitutions

N-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide ()
  • Substituents : 4-Fluorophenyl, isopropyl, formyl, and methylsulfonamide.
  • Key Differences : The target compound replaces the 4-fluorophenyl with 4-methoxyphenyl and the isopropyl with a methylsulfonamide-trifluoromethylphenyl group.
  • Steric Effects: The trifluoromethyl group introduces bulkiness, which may hinder binding to compact active sites compared to the smaller isopropyl group .
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate ()
  • Substituents : Fluorophenyl, isopropyl, carboxylate ester, and methylsulfonamide.
  • Key Differences : The carboxylate ester in this compound contrasts with the trifluoromethylphenyl-methanesulfonamide in the target.
  • Impact :
    • Reactivity : The ester group may confer hydrolytic instability, whereas the trifluoromethylphenyl-sulfonamide linkage offers greater metabolic resistance .

Sulfonamide Variations

N-(4-Methoxyphenyl)benzenesulfonamide ()
  • Structure : A simpler sulfonamide with a 4-methoxyphenyl group directly attached to the sulfonamide.
  • Key Differences : Lacks the pyrimidine core and trifluoromethylphenyl group.
  • Impact :
    • Bioactivity : The pyrimidine ring in the target compound likely enhances binding to aromatic-rich enzyme pockets (e.g., kinases) compared to the benzene sulfonamide .
N-(5-chlorothiophen-2-yl)sulfonyl-N’-(4-(6-fluoro-7-methylamino-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)urea (Elinogrel, )
  • Structure : Contains a thiophene-sulfonamide and quinazoline-dione core.
  • Key Differences : The target compound’s pyrimidine core may offer different conformational flexibility and hydrogen-bonding capabilities compared to the quinazoline-dione.
  • Impact: Target Specificity: Elinogrel’s quinazoline-dione is designed for antiplatelet activity, while the pyrimidine-sulfonamide scaffold may target other enzymes (e.g., carbonic anhydrase) .

Data Tables

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
Target Compound C₂₁H₂₀F₃N₃O₃S 475.46 4-Methoxyphenyl, CF₃-phenyl Not Reported
N-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide C₁₇H₁₉FN₃O₃S 379.41 4-Fluorophenyl, isopropyl, formyl Not Reported
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate C₁₈H₂₁FN₃O₄S 410.44 Fluorophenyl, isopropyl, carboxylate Not Reported
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 263.31 4-Methoxyphenyl 160–162

Biological Activity

N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure characterized by a pyrimidine ring, methoxyphenyl group, and a sulfonamide moiety, which contribute to its diverse biological effects.

Chemical Structure

The structural formula of the compound can be represented as follows:

\text{N 6 4 methoxyphenyl pyrimidin 4 yl methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide}

Antitumor Activity

Research indicates that compounds with similar structures, particularly those containing pyrazole and pyrimidine moieties, exhibit significant antitumor properties. For instance, pyrazole derivatives have shown potent inhibitory activity against various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase . The structural attributes of this compound may similarly facilitate interactions with these targets.

Antimicrobial Properties

This compound is also being investigated for its antimicrobial potential. Pyrazole derivatives have been documented to possess antibacterial and antifungal activities. For example, certain pyrazole compounds have demonstrated effective inhibition against various pathogenic fungi and bacteria, suggesting that similar derivatives could exhibit comparable effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through the concept of Structure-Activity Relationship (SAR). Studies show that modifications in the chemical structure significantly influence the compound's efficacy against specific biological targets. The presence of the methoxy group and trifluoromethyl group may enhance lipophilicity and improve binding affinity to target proteins.

Structural Feature Biological Effect
Methoxy GroupIncreased lipophilicity; potential for enhanced bioactivity
Trifluoromethyl GroupImproved metabolic stability; potential for increased potency
Sulfonamide MoietyContributes to antimicrobial activity

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activity of related compounds. For instance, a study highlighted the synthesis of various pyrazole derivatives that exhibited significant antitumor activity against specific cancer cell lines. These findings underscore the potential of this compound as a candidate for further investigation in cancer therapeutics .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide?

Synthesis optimization requires precise control of reaction parameters, including temperature (60–80°C for pyrimidine coupling), solvent polarity (e.g., THF/H₂O mixtures), and stoichiometric ratios of intermediates. For example, sodium tetrahydroborate in methanol achieves an 88.1% yield in reduction steps . Monitoring via HPLC ensures intermediate purity (>95%), while NMR (¹H/¹³C) confirms regioselectivity during sulfonamide bond formation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : Assigns proton environments (e.g., methoxy singlet at δ 3.8 ppm, trifluoromethyl triplet splitting).
  • X-ray Crystallography : Resolves dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and hydrogen-bonding networks (N–H⋯N) critical for conformational stability .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 508.2) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C).
  • pH Stability Studies : Monitor hydrolysis of sulfonamide bonds in acidic (pH 3–5) or basic (pH 9–11) buffers via UV-Vis spectroscopy .
  • LogP/PSA Analysis : Predicts solubility (LogP 3.38) and membrane permeability (PSA 91.77 Ų) for storage in desiccated, low-humidity environments .

Advanced Research Questions

Q. What methodological approaches are used to evaluate the compound’s biological activity?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like dihydrofolate reductase (DHFR) using fluorogenic substrates.
  • QSAR Modeling : Correlates substituent effects (e.g., trifluoromethyl’s lipophilicity) with antibacterial potency (e.g., MIC ≤ 2 µg/mL against S. aureus) .
  • Molecular Docking : Simulates binding poses in enzyme active sites (e.g., hydrophobic interactions with Phe92 in DHFR) .

Q. How can structural derivatives be designed to enhance target selectivity?

  • Functional Group Substitution : Replace methoxy with ethoxy to modulate electron-donating effects, improving π-π stacking in enzyme pockets.
  • Scaffold Hybridization : Fuse pyrimidine with chromeno rings (e.g., chromeno[2,3-d]pyrimidine) to enhance rigidity and binding affinity .
  • Multi-Step Synthesis : Use continuous flow reactors for scalable production of intermediates (e.g., 4-(trifluoromethyl)benzamide derivatives) .

Q. What role does crystallography play in understanding structure-activity relationships (SAR)?

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during characterization?

  • Orthogonal Validation : Cross-check NMR assignments with HSQC/HMBC for long-range coupling, and compare crystallographic torsion angles with DFT-optimized geometries.
  • Dynamic NMR : Resolve rotational barriers in sulfonamide bonds at variable temperatures (−20°C to 50°C) .

Q. What strategies mitigate metabolic instability in vivo?

  • Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic CH₂) with deuterium to slow CYP450-mediated oxidation.
  • Prodrug Design : Mask sulfonamide groups as tert-butyl carbamates, which hydrolyze in target tissues .

Q. How can researchers address discrepancies in biological activity across assay platforms?

  • Dose-Response Reproducibility : Validate IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. radiometric).
  • Cell Permeability Correction : Adjust for efflux pump activity (e.g., P-gp inhibition with verapamil) in cell-based assays .

Q. What computational tools predict off-target interactions?

  • Pharmacophore Screening : Aligns compound features (e.g., sulfonamide H-bond acceptors) against databases like ChEMBL.
  • Machine Learning Models : Train on kinase inhibition data to prioritize derivatives with >10-fold selectivity over VEGFR2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.